2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol, also known as 2-methylprop-2-yn-1-ylaminoethanol, is a chemical compound with the molecular formula C5H9NO. It is classified as an amino alcohol, which indicates that it contains both an amino group and a hydroxyl group. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and Benchchem, which provide detailed information regarding its properties and safety data. The classification of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol includes:
The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol can be achieved through various methods. One notable approach involves the reaction of propynylamine with formaldehyde in the presence of a suitable catalyst. Specific details regarding the synthesis include:
Technical details indicate that the reaction may involve the formation of intermediate compounds before yielding the final product .
2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol can participate in various chemical reactions due to its functional groups:
Technical details on these reactions indicate that they often require specific conditions such as temperature control, solvent choice, and catalyst presence to achieve desired outcomes .
The mechanism of action for 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol typically involves its reactivity as an electrophile or nucleophile in organic synthesis:
Data from studies indicate that the compound's reactivity is influenced by steric and electronic factors associated with its functional groups .
The physical and chemical properties of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol include:
Relevant analyses suggest that these properties make it suitable for various applications in chemical synthesis and research settings .
The applications of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol span several scientific fields:
2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol (CAS 13105-72-1) exemplifies a strategically designed hybrid molecule integrating two pharmacologically significant motifs: a terminal alkyne group (–C≡CH) and a β-amino alcohol (N-methyl-ethanolamine) segment. Its molecular formula is C₆H₁₁NO (MW: 113.16 g/mol), featuring a tertiary amine center linked to a methyl group, a propargyl (prop-2-yn-1-yl) unit, and a 2-hydroxyethyl chain. This amphiphilic structure, with calculated CCS values of 122.6 Ų for [M+H]⁺ [6], enables interactions with both hydrophilic and hydrophobic enzyme pockets. The terminal alkyne is electronically primed for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions—a cornerstone of bioconjugation chemistry [3]. Synonymous designations like 2-(N-Methyl-N-propargylamino)ethanol or methyl-N-(2-hydroxyethyl)propargylamine [1] [4] reflect its modular architecture, positioning it within a broader class of neuroactive propargylamines (e.g., selegiline, rasagiline) known for MAO-B inhibition and neuroprotection.
Table 1: Chemical Identifiers and Synonyms of 2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol
Systematic Name | CAS No. | Molecular Formula | Key Synonyms | InChI Key |
---|---|---|---|---|
2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol | 13105-72-1 | C₆H₁₁NO | 2-(N-Methyl-N-propargylamino)ethanol; methyl-N-(2-hydroxyethyl)propargylamine; 2-[methyl(prop-2-ynyl)amino]ethanol; Ethanol,2-(methyl-2-propyn-1-ylamino)- | FKPAVGPHHCZBEB-UHFFFAOYSA-N [1] [5] [6] |
The deliberate synthesis of alkyne-bearing aminoalcohols emerged from parallel advancements in two fields: neuropharmacology and bioorthogonal chemistry. Propargylamine itself gained prominence in the 1960s–1990s as the irreversible MAO-B inhibitor moiety in anti-Parkinson drugs selegiline and rasagiline. Concurrently, the Sharpless and Meldal groups' Nobel-recognized development of CuAAC click chemistry (2002) [3] ignited demand for small, stable alkyne handles compatible with biological systems. Compounds like 2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol arose as optimized bioconjugation tools, merging the metabolic stability and brain penetrance of aminoalcohols with the biorthogonal reactivity of terminal alkynes. Critically, its compact structure (113.16 g/mol) adheres to "lead-like" space (<300 Da), favoring blood-brain barrier permeability—a key criterion for CNS-active agents predicted in in silico studies [8] [10]. Unlike bulkier alkyne tags (e.g., fluorescent dyes), this molecule minimizes steric perturbation when conjugated to peptides or probes, enabling applications like site-specific glycopeptide engineering via radical thiol-yne coupling [3]. Commercial availability (e.g., Indagoo, Enamine, Laibo Chem [1] [5] [9]) since the early 2000s cemented its utility as a building block for MTDLs.
Table 2: Historical Milestones in Propargylamine-Aminoalcohol Research
Timeframe | Development | Impact on Compound Design |
---|---|---|
1960s–1990s | Development of propargylamine-based MAO-B inhibitors (selegiline, rasagiline) | Validated propargylamine as a neuropharmacophore; established structure-activity relationships for CNS targeting |
2002 | Introduction of CuAAC "Click Chemistry" (Sharpless, Meldal) | Created demand for compact, functional-group-tolerant alkynes like 2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol for bioconjugation [3] |
2010s–Present | Rise of multitarget-directed ligand (MTDL) strategies for neurodegenerative diseases | Positioned hybrid propargylamine-aminoalcohols as templates for dual AChE/MAO-B inhibitors [8] [10] |
2020s | Commercial accessibility from specialty suppliers (e.g., CymitQuimica, Enamine) | Enabled widespread use in drug discovery and chemical biology [1] [5] |
This compound’s primary significance lies in enabling rational multitarget-directed ligand (MTDL) design against complex neurodegenerative pathologies like Alzheimer’s disease (AD). Its propargylamine moiety confers direct monoamine oxidase (MAO) inhibitory capacity, evidenced by derivatives like 4-bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol (MAO-B IC₅₀ = 3.95 µM) [8] [10]. Simultaneously, the aminoethanol segment mimics the choline-binding domain of acetylcholinesterase (AChE) substrates, facilitating enzyme interaction. When hybridized with salicylamide or cinnamamide scaffolds, derivatives exhibit balanced dual cholinesterase inhibition (AChE IC₅₀ = 8.05 µM for 5-bromo-N-(prop-2-yn-1-yl)salicylamide; BuChE IC₅₀ ~25 µM for carbamate analogues) and MAO suppression [10]. Molecular docking reveals the propargyl group inserts into the AChE peripheral anionic site, while the hydroxyethyl chain anchors at the catalytic anionic site (CAS) via H-bonding [8]. Beyond direct enzyme modulation, the alkyne enables click-enabled bioconjugation:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1